Broad-Spectrum PKR Activation: WT and Mutant Potency Profile of Pkr-IN-2
Pkr-IN-2 activates wild-type PKR and two clinically relevant mutants (R510Q, R532W) with AC₅₀ values <100 nM across all tested variants [1]. In comparison, Mitapivat (AG-348) exhibits AC₅₀ values of 20-29 nM for WT PKR , while AG-946 demonstrates AC₅₀ values of 5 nM (WT), 4.3 nM (K410E), and 6.9 nM (R510Q) [2]. TEPP-46, a PKM2 activator, shows negligible activity against PKR with an AC₅₀ of 92 nM for PKM2 only [3].
| Evidence Dimension | AC₅₀ for PKR activation |
|---|---|
| Target Compound Data | <100 nM (WT, R510Q, R532W) |
| Comparator Or Baseline | Mitapivat: 20-29 nM (WT); AG-946: 5 nM (WT), 6.9 nM (R510Q); TEPP-46: no PKR activity |
| Quantified Difference | Pkr-IN-2: ~3-20× less potent than AG-946 and Mitapivat in vitro, but broader mutant coverage than TEPP-46 (inactive against PKR) |
| Conditions | Biochemical luminescence assays; cell-based PKR activation assays as described in WO2014139144A1 |
Why This Matters
Pkr-IN-2 offers sub-100 nM potency across WT and key mutants, suitable for proof-of-concept studies where clinical-grade potency is not required.
- [1] WO2014139144A1. Activating pyruvate kinase R. Agios Pharmaceuticals, Inc. AC₅₀ <100 nM for PKR WT, R510Q, R532W. View Source
- [2] Liu S, et al. Structure-Based Design of AG-946, a Pyruvate Kinase Activator. ChemMedChem. 2024;19(5):e202300559. AC₅₀ = 5 nM (WT), 4.3 nM (K410E), 6.9 nM (R510Q). View Source
- [3] MedChemExpress. TEPP-46 (ML-265) Technical Datasheet. AC₅₀ = 92 nM for PKM2; little or no activity against PKM1, PKL, PKR. View Source
